Product packaging for 7,7-Dimethyl-1-thia-4-azaspiro[4.5]decane(Cat. No.:)

7,7-Dimethyl-1-thia-4-azaspiro[4.5]decane

Cat. No.: B13190297
M. Wt: 185.33 g/mol
InChI Key: JSZUBJGTTNMBBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Spirocyclic Scaffolds in Chemical Biology and Medicinal Chemistry Research

Spirocyclic scaffolds are increasingly recognized as privileged structures in medicinal chemistry and drug design. Their primary advantage lies in their inherent three-dimensionality, a stark contrast to the predominantly planar aromatic compounds that have historically dominated drug discovery libraries. This rigid, well-defined spatial arrangement of atoms allows for a more precise orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.

The introduction of a spiro center increases the fraction of sp³-hybridized carbons (Fsp³) in a molecule. A higher Fsp³ is generally correlated with improved physicochemical properties, such as increased solubility and metabolic stability, which are critical for a compound's success as a drug candidate. By replacing rotatable bonds with a rigid spirocyclic core, medicinal chemists can lock a molecule into a bioactive conformation, potentially improving its potency and pharmacokinetic profile. researchgate.netontosight.ai

Overview of Heterocyclic Spiro Compounds Bearing Sulfur and Nitrogen Atoms

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to biological processes and pharmaceutical sciences. When heteroatoms such as sulfur (thia) and nitrogen (aza) are incorporated into a spirocyclic framework, they create scaffolds with unique electronic and structural properties. acs.orgresearchgate.net The combination of a sulfur atom and a nitrogen atom within the same ring system is a feature of many biologically active molecules. unimore.it

The 1-thia-4-azaspiro[4.5]decane system incorporates a thiazolidinone ring fused spirocyclically to a cyclohexane (B81311) ring. The thiazolidine (B150603) nucleus is often described as a "wonder moiety" due to the wide spectrum of biological activities associated with its derivatives. nih.gov The presence of the N-C-S linkage within this spirocyclic architecture provides a versatile platform for chemical modification and the exploration of new therapeutic agents. nih.gov

Research Trajectories of 1-Thia-4-azaspiro[4.5]decane Derivatives

Academic research into the 1-thia-4-azaspiro[4.5]decane scaffold has primarily focused on the synthesis of various derivatives and the evaluation of their biological activities. Scientists have explored modifications at several positions on the scaffold to establish structure-activity relationships (SAR). The general synthesis often involves a one-pot, three-component reaction between a cyclohexanone (B45756) derivative, an amine, and a sulfur-containing compound like mercaptoacetic acid. mdpi.com

Two prominent research trajectories have emerged for this class of compounds:

Antiviral Activity: A significant body of work has investigated the potential of 1-thia-4-azaspiro[4.5]decan-3-one derivatives as antiviral agents. nih.gov A 2019 study detailed the synthesis of a series of these compounds and evaluated their activity against human coronavirus 229E. nih.gov The study found that substitutions on both the thiazolidinone and cyclohexane rings were crucial for activity, identifying several compounds with potent inhibitory effects. nih.govnih.gov

Anticancer Activity: Another major avenue of research has been the exploration of these spirocycles as potential anticancer agents. researchgate.net Derivatives have been synthesized and tested against various human cancer cell lines, including liver (HepG-2), prostate (PC-3), and colorectal (HCT116) carcinoma. nih.govresearchgate.net These studies have shown that certain derivatives exhibit moderate to high inhibition of cancer cell proliferation, highlighting the therapeutic potential of this scaffold. nih.gov

The following table summarizes the anti-coronavirus activity of selected 1-thia-4-azaspiro[4.5]decan-3-one derivatives, demonstrating the impact of substitutions on biological function.

Compound IDSubstituent at C-2Substituent at C-8EC₅₀ (µM) vs. HCoV-229E
8k -CH₃-C(CH₃)₃18 ± 5
8l -CH₃-C(CH₃)₃18 ± 5
8m -CH₃-C(CH₃)₃8.1 ± 2.2
8n -CH₃-C(CH₃)₃5.5 ± 0.7
8p -CH₃-C(CH₃)₃6.1 ± 0.2
K22 (Control) N/AN/A3.3 ± 1.0
Data sourced from Apaydın et al., 2019. EC₅₀ is the concentration producing 50% inhibition of virus replication. nih.gov

Academic Research Focus on 7,7-Dimethyl-1-thia-4-azaspiro[4.5]decane

While extensive research has been conducted on derivatives with substitutions at the 8-position (para-position relative to the spiro atom) of the cyclohexane ring, such as 8-methyl or 8-tert-butyl, there is a notable lack of specific academic literature focusing on the This compound isomer. nih.gov

The synthesis of this specific compound would logically follow the established three-component reaction protocol, utilizing 4,4-dimethylcyclohexanone (B1295358) as the ketone starting material. This reaction would condense the ketone with an appropriate amine and mercaptoacetic acid to yield the desired 7,7-dimethyl-1-thia-4-azaspiro[4.5]decan-3-one core.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NS B13190297 7,7-Dimethyl-1-thia-4-azaspiro[4.5]decane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19NS

Molecular Weight

185.33 g/mol

IUPAC Name

7,7-dimethyl-1-thia-4-azaspiro[4.5]decane

InChI

InChI=1S/C10H19NS/c1-9(2)4-3-5-10(8-9)11-6-7-12-10/h11H,3-8H2,1-2H3

InChI Key

JSZUBJGTTNMBBX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2(C1)NCCS2)C

Origin of Product

United States

Structural Elucidation and Conformational Analysis of 7,7 Dimethyl 1 Thia 4 Azaspiro 4.5 Decane and Its Analogs

Advanced Spectroscopic Characterization Techniques for Structural Confirmation

High-Resolution NMR spectroscopy is indispensable for the structural elucidation of 1-thia-4-azaspiro[4.5]decane analogs, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR Analysis: In the ¹H NMR spectra of 1-thia-4-azaspiro[4.5]decane derivatives, the protons of the thiazolidine (B150603) ring typically exhibit distinct signals. For instance, the methylene protons adjacent to the sulfur atom (at C-2) often appear as a singlet or an AB quartet, depending on the substitution and stereochemistry. In a related compound, N‐(7‐Methyl‐3‐oxo‐1‐thia‐4‐azaspiro[4.5]dec‐4‐yl)‐2‐phenoxyacetamide, these C-2 protons are observed as a singlet at 3.56 ppm. nih.gov The protons on the cyclohexane (B81311) ring display complex multiplets in the aliphatic region, typically between 0.60 and 1.95 ppm. nih.govnih.gov The presence of methyl groups, such as in the 7,7-dimethyl derivative, would be expected to produce a characteristic singlet in the upfield region (around 0.8-1.2 ppm), integrating to six protons. For example, in an analog with a single methyl group at the 7-position, the signal appears as a doublet at 0.83 ppm. nih.gov

¹³C NMR Analysis: The ¹³C NMR spectrum provides crucial information on the carbon skeleton. The spiro carbon (C-5) is a key diagnostic signal, often resonating around 61 ppm in related structures. nih.gov The carbonyl carbon (C-3) in -oxo derivatives is typically found significantly downfield, around 167 ppm. nih.gov The carbons of the cyclohexane ring resonate in the 20-40 ppm range, while the methylene carbon of the thiazolidine ring (C-2) appears further downfield, influenced by the adjacent heteroatoms. In the analog 4-((2-Oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4-azaspiro[4.5]decan-3-one, the C-2' and C-5' carbons (equivalent to C-2 and C-5) were observed at 54.42 ppm and 47.17 ppm, respectively. nih.gov The gem-dimethyl groups at the C-7 position would be expected to give rise to a signal for the quaternary carbon (C-7) and a signal for the two magnetically equivalent methyl carbons.

Interactive Data Table: ¹H and ¹³C NMR Data for 1-Thia-4-azaspiro[4.5]decane Analogs

Compound Nucleus Chemical Shift (δ, ppm) Assignment
N‐(7‐Methyl‐3‐oxo‐1‐thia‐4‐azaspiro[4.5]dec‐4‐yl)‐2‐phenoxyacetamide nih.gov ¹H 0.83 (d) C₇-CH₃
¹H 0.62-1.74 (m) Cyclohexane protons
¹H 3.56 (s) C₂-H₂
4-((2-Oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4-azaspiro[4.5]decan-3-one nih.gov ¹H 1.11–1.92 (m) Cyclohexyl-CH₂
¹H 3.74 (s) C₂'-H₂
¹³C 34.18, 26.17 Cyclohexyl-CH₂
¹³C 47.17 C₅' (Spiro Carbon)
¹³C 54.42 C₂'

Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are often employed to unambiguously assign these signals and confirm the connectivity within the spirocyclic system. mdpi.com

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For the 1-thia-4-azaspiro[4.5]decane framework, the spectrum would be characterized by C-H stretching vibrations of the aliphatic cyclohexane and thiazolidine rings, typically observed in the 2850-3000 cm⁻¹ region. researchgate.net

In derivatives containing a carbonyl group at the C-3 position (1-thia-4-azaspiro[4.5]decan-3-ones), a strong, sharp absorption band corresponding to the C=O stretch is a prominent feature, typically appearing between 1690 and 1730 cm⁻¹. nih.gov For instance, N‐(8‐Methyl‐3‐oxo‐1‐thia‐4‐azaspiro[4.5]dec‐4‐yl)‐2‐phenoxyacetamide shows a C=O stretch at 1726 cm⁻¹. nih.gov The N-H stretching vibration of the secondary amine at the 4-position would be expected to appear as a moderate band in the 3200-3500 cm⁻¹ region, although this is absent in N-substituted analogs. nih.gov Other characteristic bands include C-N and C-S stretching vibrations, which are typically weaker and found in the fingerprint region of the spectrum.

Interactive Data Table: Characteristic FT-IR Absorption Bands for 1-Thia-4-azaspiro[4.5]decan-3-one Analogs

Compound Wavenumber (ν, cm⁻¹) Functional Group Assignment
N‐(7‐Methyl‐3‐oxo‐1‐thia‐4‐azaspiro[4.5]dec‐4‐yl)‐2‐phenoxyacetamide nih.gov 3487, 3224 N-H Stretch
1714 C=O Stretch (Thiazolidinone)
1668 C=O Stretch (Amide)
N‐(2,7‐Dimethyl‐3‐oxo‐1‐thia‐4‐azaspiro[4.5]dec‐4‐yl)‐2‐phenoxyacetamide nih.gov 3383, 3251 N-H Stretch
1712 C=O Stretch (Thiazolidinone)
1687 C=O Stretch (Amide)
4-(4-Fluorophenyl)-N-(5-(2,3,4,6-tri-O-acetyl-D-xylopyranosyl)-1,3,4-thiadiazol-2-yl)-1-thia-4-azaspiro[4.5]decan-3-imine researchgate.net 2935 C-H Aliphatic Stretch
1752 C=O Stretch (Acetyl)

Mass spectrometry (MS) is used to determine the molecular weight of the compound and obtain information about its structure through analysis of fragmentation patterns. Using soft ionization techniques like Electrospray Ionization (ESI), the molecular ion peak can be readily identified, confirming the compound's elemental composition.

For analogs of 1-thia-4-azaspiro[4.5]decane, ESI-MS has been used to verify the molecular weights by observing the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. nih.gov For example, the compound 4-((2-Oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4-azaspiro[4.5]decan-3-one, with a chemical formula of C₁₇H₁₉N₃O₂S, showed a detectable molecular ion peak at m/z = 329, corresponding to its molecular weight. nih.gov High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the molecular formula of 7,7-Dimethyl-1-thia-4-azaspiro[4.5]decane (C₁₁H₂₁NS). The fragmentation pattern would likely involve cleavage of the cyclohexane and thiazolidine rings, providing further structural confirmation.

X-ray Crystallographic Analysis of Spirocyclic Systems

While spectroscopic techniques provide powerful evidence for structural elucidation, single-crystal X-ray crystallography remains the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique is particularly valuable for spirocyclic systems, where it can definitively establish the relative stereochemistry and conformational preferences.

For a molecule like this compound, X-ray crystallography would provide precise coordinates for each atom in the crystal lattice. This information allows for the direct visualization of the molecule's conformation. It would confirm that the cyclohexane ring adopts a stable chair conformation to minimize steric strain. The analysis would also reveal the conformation of the five-membered thiazolidine ring, which typically adopts an envelope or twisted conformation. The spatial orientation of the gem-dimethyl groups on the C-7 position of the cyclohexane ring (i.e., whether they are axial or equatorial) would be unequivocally determined. Furthermore, the analysis reveals intermolecular interactions, such as hydrogen bonding involving the N-H group, which dictate the packing of molecules in the crystal. mdpi.com

Interactive Data Table: Example of Crystallographic Data Parameters (Note: This is a representative table of the type of data obtained from X-ray analysis; specific values for the target compound are not available in the provided sources.)

Parameter Atoms Involved Value
Bond Distance S₁ - C₂ ~ 1.82 Å
C₅ - N₄ ~ 1.47 Å
C₅ - C₆ ~ 1.54 Å
C₇ - C(CH₃) ~ 1.53 Å
Bond Angle C₂ - S₁ - C₅ ~ 92°
C₆ - C₅ - C₁₀ ~ 109°
N₄ - C₅ - S₁ ~ 104°
Dihedral Angle C₁₀ - C₅ - C₆ - C₇ ~ -55° (gauche)
S₁ - C₂ - C₃ - N₄ ~ 20°

Disorder Phenomena in Crystal Structures

In the crystallographic analysis of molecular structures, disorder refers to a phenomenon where a molecule or a part of it does not occupy a single, fixed position in the crystal lattice. Instead, it is distributed over two or more positions, each with a specific occupancy factor that sums to unity. This can arise from static or dynamic effects, such as the molecule adopting different conformations or undergoing thermal motion within the crystal.

Conformational Dynamics and Ring Puckering Parameters

The three-dimensional structure and flexibility of spirocyclic systems are defined by the conformation of their individual rings. The analysis of these conformations is crucial for understanding the molecule's steric and electronic properties.

The 1-thia-4-azaspiro[4.5]decane framework consists of a six-membered cyclohexane ring and a five-membered thiazolidine ring connected by a spiro carbon atom. The conformational behavior of each ring is distinct and is typically described by specific puckering descriptors.

The six-membered cyclohexane ring in related spiro compounds consistently adopts a chair conformation. nih.gov This is the most stable conformation for cyclohexane systems as it minimizes both angle strain, by maintaining tetrahedral bond angles, and torsional strain, by ensuring all substituents are in a staggered arrangement. libretexts.org In an analog, N-(2,6-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-2-hydroxy-2,2-diphenylacetamide, the cyclohexane ring is described as being in a distorted chair conformation. nih.goviucr.org

The five-membered thiazolidine ring, on the other hand, typically adopts an envelope conformation. nih.goviucr.orgnih.gov In this conformation, four of the ring atoms are coplanar, while the fifth atom is out of the plane, resembling a sealed envelope. In several analogs, the sulfur atom (S1) is identified as the "flap" of the envelope, deviating from the plane formed by the other four atoms. nih.goviucr.orgnih.gov

The precise shape of these rings can be quantified using Cremer-Pople puckering parameters. nih.govmdpi.com These parameters, including the total puckering amplitude (Q) and phase angles (φ and θ), provide a detailed mathematical description of the ring's conformation.

Compound AnalogRing SystemConformationPuckering Parameters
N-(2,6-Dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-2-hydroxy-2,2-diphenylacetamide nih.goviucr.orgCyclohexaneDistorted ChairQ = 0.585 (7) Å, θ = 2.7 (7)°, φ = 132 (14)°
N-(2,6-Dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-2-hydroxy-2,2-diphenylacetamide nih.goviucr.orgThiazolidine (S1/C2/C3/N1/C4)Envelope (S1 at flap)Q2 = 0.167 (3) Å, φ2 = 352.2 (12)°
rac-2-Hydroxy-2,8-dimethyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one nih.govCyclohexane (C3–C8)ChairQT = 0.563 (2) Å, θ = 177.6 (2)°, φ = 58 (4)°
rac-2-Hydroxy-2,8-dimethyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one nih.govThiazole (C1–C3/S1/N1)Envelope (S1 at flap)Q(2) = 0.1885 (12) Å, φ(2) = 5.7 (4)°

Spiro compounds, which feature two rings connected by a single common atom, can exhibit unique forms of chirality. wikipedia.org The spiroatom itself can be a center of chirality, a characteristic known as central chirality, even if it is not bonded to four different substituents in the traditional sense. wikipedia.org The restricted rotation around the spiro center and the fixed, perpendicular orientation of the two rings can lead to a chiral molecule.

In the this compound system, the spiro carbon atom connects the cyclohexane and thiazolidine rings. Chirality can arise from this spiro center. Furthermore, heteroatoms such as nitrogen and sulfur can also act as chiral centers if they are sp³ hybridized and attached to three different groups, with the lone pair of electrons acting as the fourth substituent. fiveable.mepressbooks.pub

While trivalent nitrogen atoms can be chiral, they often undergo rapid pyramidal inversion, which leads to a racemic mixture of interconverting enantiomers that are difficult to isolate under normal conditions. pressbooks.publumenlearning.com However, incorporating the nitrogen into a ring system can restrict this inversion. slideshare.net Trivalent sulfur compounds, such as sulfonium salts, can also be chiral and are generally more configurationally stable than chiral amines. pressbooks.pub

In the crystal structure of an analog, rac-2-hydroxy-2,8-dimethyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one, the molecule is chiral, with a stereogenic center located at the C1 position of the thiazole ring. nih.gov As the crystal structure is centrosymmetric, it exists as a racemate, meaning both enantiomers are present in equal amounts. nih.gov

Intermolecular and Intramolecular Hydrogen Bonding Networks in Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular forces, with hydrogen bonding being one of the most significant. researchgate.net Hydrogen bonds are highly directional interactions that play a crucial role in determining the supramolecular architecture of molecular crystals. researchgate.netmdpi.com The presence of hydrogen bond donors (like N-H or O-H groups) and acceptors (like oxygen or nitrogen atoms) in the 1-thia-4-azaspiro[4.5]decane scaffold allows for the formation of robust hydrogen-bonding networks.

Intramolecular Hydrogen Bonds: These bonds form within a single molecule. For example, in N-(2,6-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-2-hydroxy-2,2-diphenylacetamide, the conformation is stabilized by an intramolecular N—H⋯O hydrogen bond. nih.gov

Intermolecular Hydrogen Bonds: These interactions occur between adjacent molecules, often leading to the formation of specific motifs like chains or dimers. researchgate.net In the same analog mentioned above, an intermolecular O—H⋯O hydrogen bond is also present, linking the molecules together in the crystal. nih.gov Another analog, rac-2-hydroxy-2,8-dimethyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one, forms dimers through inversion symmetry-related intermolecular O—H⋯N hydrogen bonds, creating a distinct R22(16) ring motif. nih.gov These dimers are further interconnected by C—H⋯O interactions. nih.gov

The strength and geometry of these hydrogen bonds are critical factors in the stability of the crystal packing. The absence or presence of such interactions can significantly influence the physical properties of the solid material. mdpi.com

Compound AnalogHydrogen Bond TypeDescriptionResulting Motif
N-(2,6-Dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-2-hydroxy-2,2-diphenylacetamide nih.govIntramolecular N—H⋯OStabilizes the molecular conformation.N/A (Intramolecular)
N-(2,6-Dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-2-hydroxy-2,2-diphenylacetamide nih.govIntermolecular O—H⋯OLinks adjacent molecules in the crystal lattice.Chain/Network
rac-2-Hydroxy-2,8-dimethyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one nih.govIntermolecular O—H⋯NConnects two molecules related by an inversion center.R22(16) Dimer
rac-2-Hydroxy-2,8-dimethyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one nih.govIntermolecular C—H⋯OProvides additional linkage between the hydrogen-bonded dimers.3D Network

Theoretical and Computational Investigations of 7,7 Dimethyl 1 Thia 4 Azaspiro 4.5 Decane

Quantum Mechanical Studies and Electronic Structure Calculations (e.g., DFT)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic properties of molecular systems. While specific DFT studies on 7,7-dimethyl-1-thia-4-azaspiro[4.5]decane are not extensively published, research on closely related derivatives of the 1-thia-4-azaspiro[4.5]decane scaffold demonstrates the application and utility of these methods. researchgate.net

These computational studies typically involve calculating various molecular properties to understand the compound's stability, reactivity, and spectroscopic characteristics. For instance, in a combined experimental and computational study on a novel cyclobutane-thiazole derivative of 1-thia-4-azaspiro[4.5]decan-3-one, DFT methods were employed to calculate geometric parameters, vibrational frequencies, and NMR chemical shifts. researchgate.net Such calculations provide a deeper understanding of the molecule's fundamental characteristics. The optimized molecular geometry, distribution of electronic charge, and energies of the frontier molecular orbitals (HOMO and LUMO) are key parameters derived from these studies. This information helps in predicting the most likely sites for electrophilic and nucleophilic attack and understanding the molecule's kinetic stability.

Molecular Modeling and Dynamics Simulations for Conformational Prediction

Understanding the three-dimensional structure and conformational flexibility of this compound is essential for predicting its biological activity. Molecular modeling and dynamics simulations are the primary tools for this purpose.

The conformational landscape of the 1-thia-4-azaspiro[4.5]decane system is defined by the puckering of its two constituent rings. X-ray crystallography studies of various derivatives provide valuable experimental data that informs computational models. For example, in N-(2,6-Dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-2-hydroxy-2,2-diphenylacetamide, the cyclohexane (B81311) ring adopts a distorted chair conformation, while the five-membered thiazolidine (B150603) ring exists in an envelope conformation. researchgate.net This indicates that the spiro fusion point imposes significant conformational constraints.

Molecular mechanics force fields are often used for initial geometry optimization. In studies of related N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide inhibitors, molecular geometries were optimized using the AM1 force field. This level of theory is suitable for efficiently exploring the potential energy surface and identifying low-energy conformations that the molecule is likely to adopt. These predicted conformations serve as the starting point for more advanced studies, such as molecular docking.

Ligand-Target Interaction Profiling through Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a derivative of this compound, might interact with a biological target.

The 1-thia-4-azaspiro[4.5]decane scaffold has been investigated as a versatile core for developing inhibitors against various biological targets.

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that is overexpressed in numerous cancers and plays a key role in cell survival, proliferation, and migration. researchgate.net As such, it is a significant target for anticancer drug development. nih.gov Given that various derivatives of 1-thia-4-azaspiro[4.5]decane have been synthesized and evaluated for their anticancer properties against different cancer cell lines, FAK represents a plausible protein target for this class of compounds. nih.govnih.gov Computational docking studies would be a logical step to investigate the potential of this scaffold to bind to the ATP-binding site or allosteric sites on FAK.

Viral Hemagglutinin (HA): The 1-thia-4-azaspiro[4.5]decane scaffold is a core component of a known class of potent and selective inhibitors of the influenza A virus. These compounds function by targeting the viral hemagglutinin protein, which is critical for the fusion of the viral envelope with the endosomal membrane of the host cell. Docking calculations have been performed to explore the binding of these spirothiazolidinone derivatives to the H3 subtype of hemagglutinin. These studies help to rationalize the observed structure-activity relationships and guide the synthesis of more potent inhibitors.

DNA Gyrase: Bacterial DNA gyrase is a well-established and essential target for antibacterial agents. nih.govnih.gov It is a topoisomerase II enzyme that introduces negative supercoils into DNA, a process necessary for DNA replication and transcription. biorxiv.org Molecular docking is a primary tool for the discovery of new DNA gyrase inhibitors. visionpublisher.infomdpi.com While the 1-thia-4-azaspiro[4.5]decane scaffold has been explored for various biological activities, its potential as a DNA gyrase inhibitor has not been specifically reported in the context of molecular docking studies.

Docking studies not only predict if a molecule will bind to a target but also how it binds. This information is critical for lead optimization. For derivatives of 1-thia-4-azaspiro[4.5]decane targeting influenza hemagglutinin, computational models have revealed specific binding interactions.

The docking results showed that these inhibitors fit into a known pocket on the HA protein. The binding is characterized by multiple hydrophobic interactions with surrounding amino acid residues. A particularly important interaction involves the nitrogen atom of the carboxamide bridge, which is predicted to form hydrogen bonds with the side chain carboxyl group of glutamic acid (Glu572) and the main chain carbonyl of an arginine (Arg542) residue. These specific interactions anchor the inhibitor in the binding pocket and are crucial for its inhibitory activity.

Table 1: Critical Amino Acid Interactions for 1-Thia-4-azaspiro[4.5]decane Derivatives with Viral Hemagglutinin
Ligand MoietyInteracting ResidueInteraction Type
Carboxamide Bridge NitrogenGlu572Hydrogen Bond
Carboxamide Bridge NitrogenArg542Hydrogen Bond
Spirocyclic CoreVariousHydrophobic Interactions

Pharmacophore Development and Computational Drug Design Insights

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. The extensive research on 1-thia-4-azaspiro[4.5]decane derivatives provides a wealth of structure-activity relationship (SAR) data that is ideal for developing such models.

Studies on anti-coronavirus and anti-influenza agents based on this scaffold have shown that the biological activity is highly dependent on the nature and position of substituents. nih.govnih.gov For example, in a series of compounds tested against human coronavirus 229E, activity was found to be strongly dependent on the substituents at the C-2 and C-8 positions of the azaspiro[4.5]decane ring. nih.gov Similarly, for the anti-influenza compounds, the substituent at position 8 of the spiro ring was found to be a key determinant of antiviral potency. This SAR data provides clear insights for computational drug design. A pharmacophore model for this scaffold would likely include:

A hydrogen bond acceptor (the carboxamide oxygen).

A hydrogen bond donor (the carboxamide nitrogen).

Specific hydrophobic features corresponding to the optimal substituents at positions C-2 and C-8.

The versatility of the 1-thia-4-azaspiro[4.5]decane scaffold is a key insight for drug design; minor modifications to the substituents can redirect the molecule's activity towards different viral or cellular targets. nih.gov

In Silico Analysis of Research-Relevant Molecular Descriptors (e.g., Reactivity Descriptors)

In silico analysis of molecular descriptors provides quantitative values for physicochemical properties that can predict a compound's behavior. Reactivity descriptors, often derived from DFT calculations, are particularly important for assessing a molecule's stability and potential for metabolic transformation.

Key global reactivity descriptors include:

HOMO (Highest Occupied Molecular Orbital) Energy: Relates to the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor.

LUMO (Lowest Unoccupied Molecular Orbital) Energy: Relates to the molecule's ability to accept electrons. A lower LUMO energy suggests a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. A large gap implies high stability and low reactivity.

Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Global Hardness (η): Measures the resistance to change in the electron distribution.

While these specific descriptors have not been published for this compound itself, the use of DFT methods on related scaffolds confirms the relevance of these calculations. researchgate.net Such analyses are crucial in early-stage drug discovery to predict a molecule's electronic properties and potential reactivity within a biological system.

Table 2: Key Molecular Descriptors and Their Significance
DescriptorSignificance
HOMO EnergyElectron donating ability
LUMO EnergyElectron accepting ability
HOMO-LUMO GapChemical reactivity and kinetic stability
Global Hardness (η)Resistance to deformation of electron cloud

Structure Activity Relationship Studies and Biomedical Research Applications of Thia Azaspirodecane Scaffolds

Scaffold Design Principles in Medicinal Chemistry Research

The design of novel therapeutic agents often relies on the use of rigid molecular scaffolds that can orient functional groups in precise three-dimensional arrangements to optimize interactions with biological targets. nih.govtandfonline.com Spirocyclic systems, characterized by two rings sharing a single atom, are particularly advantageous due to their inherent three-dimensionality. tandfonline.comnih.gov

Exploration of the Spirocyclic Scaffold for Biological Activity

Spirocyclic scaffolds are increasingly utilized in drug discovery due to their structural novelty and inherent three-dimensionality. nih.govnih.gov This rigid architecture can lock the conformation of a molecule, which can lead to improved efficacy and selectivity by optimizing the orientation of binding elements. tandfonline.com The 1-thia-4-azaspiro[4.5]decane scaffold provides a robust and sterically defined core from which various functional groups can be projected into the binding pockets of target proteins. mdpi.com The spirocyclic nature of this scaffold offers a significant advantage over more flexible or planar systems by reducing the entropic penalty upon binding to a target. mdpi.com This can result in higher binding affinities and improved biological activity. Researchers have leveraged these properties to develop inhibitors for a range of biological targets, including enzymes and viral proteins. mdpi.comnih.gov

Influence of Substituents on Structural and Electronic Properties

The biological activity of the 1-thia-4-azaspiro[4.5]decane scaffold can be finely tuned by the addition of various substituents. The nature and position of these substituents significantly impact the molecule's structural and electronic properties, which in turn affects its interaction with biological targets.

For instance, in a series of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, the presence of a methyl group at the C-2 position of the azaspiro[4.5]decane ring was found to be crucial for anti-coronavirus activity. nih.gov Analogs lacking this methylation were devoid of antiviral activity. nih.gov Furthermore, the bulkiness of the substituent at the C-8 position also played a clear role in the anti-coronavirus activity of one of the compound series. nih.gov

The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can influence the charge distribution within the molecule. researchgate.net This can affect hydrogen bonding capabilities and other non-covalent interactions that are critical for binding to a biological target. Quantum-chemical calculations have shown that the position of heteroatoms, such as nitrogen, relative to a substituent can profoundly influence the substituent's electronic properties through inductive and resonance effects. rsc.org While specific studies on the 7,7-dimethyl-1-thia-4-azaspiro[4.5]decane scaffold are detailed in the context of its biological targets, the general principles of substituent effects on heterocyclic systems are well-established and directly applicable.

Mechanistic Probes for Biological Target Identification

The 1-thia-4-azaspiro[4.5]decane scaffold has been instrumental in developing mechanistic probes to investigate the function and inhibition of various biological targets. These probes have provided valuable insights into the mechanisms of viral fusion, enzyme inhibition, and antibacterial action.

Research into Influenza Virus Hemagglutinin Fusion Inhibition Mechanisms

A notable application of the 1-thia-4-azaspiro[4.5]decane scaffold is in the development of inhibitors of influenza virus hemagglutinin (HA)-mediated membrane fusion. nih.govexplorationpub.com HA is a glycoprotein (B1211001) on the surface of the influenza virus that is essential for the virus to enter host cells. explorationpub.comnih.gov This process is initiated by a conformational change in HA triggered by the acidic environment of the endosome. nih.gov Small molecules that can block this conformational change are of great interest as potential antiviral agents. nih.govnih.gov

A class of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives has been identified as potent inhibitors of influenza A/H3N2 virus fusion. nih.gov The lead compound from this series demonstrated effective concentrations in the low micromolar range. nih.govepa.gov Mechanistic studies revealed that these compounds inhibit an early step in the viral replication cycle, consistent with the inhibition of membrane fusion. nih.govepa.gov

Molecular modeling studies have identified a potential binding cavity for these inhibitors in the HA2 subunit of hemagglutinin, involving interactions with arginine-54 and glutamic acid-57. nih.govepa.gov The generation of drug-resistant viral mutants has further elucidated the mechanism of action. These mutants often have amino acid substitutions in the HA2 subunit, which can increase the pH at which fusion occurs, thereby overcoming the inhibitory effect of the compound. nih.govepa.gov

Table 1: Antiviral Activity of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide Derivatives against Influenza A/H3N2 Virus

Compound EC₅₀ (µM) Antiviral Selectivity Index
4c (lead compound) 3 - 23 10
Imidazo[2,1-b] tandfonline.comnih.govthiazole derivative Not specified Not specified
2-hydroxyphenyl derivative Not drastically diminished Not drastically diminished
1-adamantyl derivative Not drastically diminished Not drastically diminished
5-chloro-2-hydroxyphenyl derivative Not drastically diminished Not drastically diminished
Indole derivative 0.001 Not specified

EC₅₀ represents the concentration of the compound that inhibits virus replication by 50%. The Antiviral Selectivity Index is a ratio of the cytotoxic concentration to the effective concentration.

Investigation of Focal Adhesion Kinase (FAK) Inhibition Mechanisms

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in many types of cancer and plays a crucial role in cell survival, proliferation, and migration. nih.govnih.govresearchgate.net As such, it is an attractive target for the development of anticancer therapies. mdpi.comnih.gov FAK's function is initiated by autophosphorylation at the Y397 site. nih.govmdpi.com

While direct inhibitors based on the this compound scaffold have not been explicitly detailed in the provided context, the broader class of spirocyclic compounds has been successfully integrated into kinase inhibitors. mdpi.com The principles of scaffold-based drug design are highly relevant to the development of FAK inhibitors. The rigid spirocyclic core can be used to position functional groups that interact with key residues in the ATP-binding pocket or other allosteric sites of the FAK enzyme. mdpi.comnih.gov

For example, a small molecule inhibitor identified through computational modeling, Y11, was found to target the Y397 autophosphorylation site of FAK, leading to decreased cancer cell viability and tumor growth. nih.gov This highlights the potential for designing targeted inhibitors that disrupt specific protein-protein interactions or catalytic functions. The development of dual inhibitors, such as those targeting both EGFR and BRAFV600E, has also incorporated spiro scaffolds to achieve desired pharmacological profiles. mdpi.com

Activation Protein-1 (AP-1) Inhibitory Activity Research

The Activator Protein-1 (AP-1) is a transcription factor that plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis. Its dysregulation is associated with various diseases, including cancer and inflammatory disorders, making it a significant target for therapeutic intervention. nih.gov Research into small molecule inhibitors has identified the 1-thia-4-azaspiro[4.5]decane scaffold as a structure of interest. nih.gov

In studies utilizing an ELISA-based AP-1 DNA-binding assay, compounds featuring the 1-thia-4-azaspiro[4.5]decane backbone demonstrated inhibitory effects on the binding of the AP-1 bZIP protein to oligonucleotides containing the AP-1 binding site. nih.gov The half-maximal inhibitory concentrations (IC50) for these compounds were recorded in the range of 420–650 μM. Furthermore, these derivatives were shown to inhibit the expression of an AP-1-luciferase reporter gene in NIH3T3 cells stimulated with the tumor promoter TPA, with IC50 values ranging from 5.0 to 13.3 μM. nih.gov These findings indicate that the thia-azaspirodecane scaffold has potential as a basis for the development of agents that can modulate the AP-1 signaling pathway. nih.gov

In Vitro Studies on Cellular Pathways and Phenotypes

Apoptosis, or programmed cell death, is a fundamental process for maintaining tissue homeostasis and eliminating potentially harmful cells. nih.govnih.gov There are two primary signaling cascades that can initiate apoptosis: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. mdpi.com The mitochondrial pathway is activated by a wide array of cellular stresses and is centrally regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.gov These proteins control the permeability of the outer mitochondrial membrane. Pro-apoptotic members like Bax and Bak can permeabilize the membrane, leading to the release of apoptogenic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol. mdpi.commdpi.com

Once in the cytosol, cytochrome c associates with the apoptotic protease-activating factor-1 (APAF-1) and procaspase-9 to form a multi-protein complex known as the apoptosome. youtube.com This complex facilitates the activation of caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3 and -7. youtube.com These executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. youtube.com

The induction of apoptosis is a primary goal for many chemotherapeutic agents. nih.gov While numerous derivatives based on the 1-thia-4-azaspiro[4.5]decane scaffold have been synthesized and shown to possess antiproliferative and pro-apoptotic properties in cancer cell lines, detailed mechanistic studies specifically elucidating the role of the mitochondrial pathway in their mode of action are not extensively detailed in the available literature. nih.govresearchgate.netnih.gov However, the observed apoptotic activity of these compounds suggests that, like many anticancer agents, they may engage the intrinsic mitochondrial pathway to execute cell death.

The 1-thia-4-azaspiro[4.5]decane scaffold has served as a foundational structure for the synthesis of novel compounds with potential anticancer properties. These derivatives have been evaluated in vitro against a panel of human cancer cell lines to determine their cytotoxic and antiproliferative effects. researchgate.netmdpi.com

Research has demonstrated that various newly synthesized 1-thia-4-azaspiro[4.5]decane derivatives, along with their subsequent thiazolopyrimidine and 1,3,4-thiadiazole (B1197879) thioglycoside forms, exhibit dose-dependent anticancer activities. mdpi.comnih.gov These compounds have been tested against human colorectal carcinoma (HCT-116), human prostate adenocarcinoma (PC-3), and human liver hepatocellular carcinoma (HepG-2) cell lines. mdpi.com

The synthesis of the initial thia-4-azaspiro[4.5]decan-3-one compounds often involves a one-pot, three-component reaction using ketones such as cyclohexanone (B45756) or 4-methylcyclohexanone, aromatic amines, and mercaptoacetic acid. nih.gov Subsequent modifications lead to a diverse library of derivatives. In screening studies, a number of these compounds showed moderate to high inhibitory activity. mdpi.com For instance, against the HCT-116 cell line, several derivatives displayed good anticancer activity with IC50 values ranging from 92.2 to 120.1 nM. Against the PC-3 cell line, certain compounds also showed good activity, while others demonstrated moderate inhibition. The activity against the HepG-2 liver cancer cell line was generally reported as moderate to weak for most tested compounds. mdpi.com

The table below summarizes the in vitro anticancer activity for a selection of 1-thia-4-azaspiro[4.5]decane derivatives.

Compound ID HCT-116 IC50 (nM) PC-3 IC50 (nM) HepG-2 IC50 (nM)
1 145.3 149.2 >150
3 133.7 141.5 >150
7 110.5 135.8 139.7
9 115.4 140.1 145.2
13 125.8 148.3 >150
14 92.2 115.6 130.5
17 121.6 >150 141.8
18 101.3 120.4 >150
19 120.1 >150 >150

Data sourced from Molecules (2017). mdpi.com

Derivatives of the 1-thia-4-azaspiro[4.5]decan-3-one scaffold have been identified as a promising class of antiviral agents. nih.gov A series of these compounds, bearing an amide group at the C-4 position and various substitutions at the C-2 and C-8 positions, have been synthesized and assessed for their ability to inhibit the replication of human coronavirus 229E (HCoV-229E) and influenza viruses. nih.govresearchgate.net

In these studies, several compounds were found to effectively inhibit HCoV-229E replication in cell cultures. nih.gov The most potent compound identified was N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide, which exhibited a half-maximal effective concentration (EC50) of 5.5 µM. nih.govresearchgate.net Structure-activity relationship (SAR) analyses revealed that antiviral activity is highly dependent on the substituents at specific positions of the azaspiro[4.5]decane scaffold. For anti-coronavirus activity, a methyl group at the C-2 position was found to be critical, as unmethylated analogs were devoid of activity. Additionally, the bulkiness of the substituent at the C-8 position also influenced the compound's potency. nih.gov

While the same scaffold is present in a class of influenza virus fusion inhibitors, the specific derivatives showing anti-coronavirus activity were found to be inactive against influenza A/H1N1, A/H3N2, and B viruses. nih.govnih.gov However, other research focusing on different derivatives of the same scaffold, specifically those incorporating a nicotinohydrazide moiety, identified compounds with specific activity against the influenza A/H3N2 virus. The most active analog in this series, bearing a 2,8-dimethyl group on the spiro ring, displayed an antiviral EC50 value of 5.2 µM. nih.gov These findings underscore the versatility of the 1-thia-4-azaspiro[4.5]decan-3-one scaffold in developing targeted antiviral agents. nih.govnih.gov

The table below presents the antiviral activity of selected 1-thia-4-azaspiro[4.5]decane derivatives against HCoV-229E.

Compound ID HCoV-229E EC50 (µM) CC50 (µM) Selectivity Index (SI)
7m 11 >100 >9
7n 11 >100 >9
8k 12 >100 >8
8l 10 >100 >10
8m 8.8 >100 >11
8n 5.5 >100 >18
8p 10 >100 >10

Data sourced from Archiv der Pharmazie (2019). nih.gov

The 1-thia-4-azaspiro[4.5]decane scaffold has been explored for its potential in developing new antimicrobial and antitubercular agents. Research has focused on synthesizing various analogs and evaluating their efficacy against bacterial and mycobacterial strains. bsb-muenchen.denih.gov

In the area of antituberculosis research, a series of 4-[[(6-phenyl/4-chlorophenylimidazo[2,1-b]thiazol-3-yl) acetyl]amino]-4-aza-1-thiaspiro[4.5]decan-3-ones were synthesized and tested against Mycobacterium tuberculosis H37Rv. nih.gov An initial in vitro screening identified several compounds that demonstrated at least 90% inhibition at a concentration of 6.25 µg/mL. Subsequent testing to determine the minimum inhibitory concentration (MIC) revealed that some of these derivatives were active at lower concentrations. nih.gov In another study, spirothiazolidinone derivatives containing a nicotinohydrazide moiety showed weak antitubercular activity against various drug-sensitive and drug-resistant strains of M. tuberculosis, with MIC values ranging from 125-250 μM. nih.gov More recent investigations have identified 1-thia-4-azaspiro[4.5]decan-3-one derivatives with potent antimycobacterial activity, with some compounds exhibiting MIC values between 0.49 and 0.56 µg/mL. bsb-muenchen.de

Beyond antitubercular activity, broader antimicrobial screening has been conducted. A study involving twelve analogs of 1-thia-4-azaspiro[4.5]decan-3-one assessed their in vitro antibacterial and antifungal activities. One derivative, compound 2k, was noted for having superior activity against the Gram-positive bacteria Staphylococcus aureus and Streptococcus pyogenes when compared to the standard antibiotic ampicillin. bsb-muenchen.de

The table below summarizes the antitubercular activity of selected 1-thia-4-azaspiro[4.5]decan-3-one derivatives against M. tuberculosis H37Rv.

Compound ID Antimycobacterial Activity MIC (µg/mL)
2a 0.49
2b 0.52
2c 0.56
2f 0.52
2g 0.49

Data sourced from Journal of Molecular Structure (2024). bsb-muenchen.de

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.